Lipophilicity Shift: 7,7-Difluoro vs. 6,6-Difluoro Regioisomer LogP Comparison
The 7,7-difluorobicyclo[3.2.0]heptan-2-one regioisomer exhibits a predicted LogP of −0.11, whereas the 6,6-difluoro isomer shows a LogP of 0.06, a difference of −0.17 log units [1]. This indicates that positioning the gem-difluoro group at the bridgehead 7-carbon increases hydrophilicity compared to placing it at the 6-position. Both values are ACD/Labs predicted data reported on Chemsrc, providing a consistent computational baseline for direct comparison.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −0.11 |
| Comparator Or Baseline | 6,6-Difluorobicyclo[3.2.0]heptan-2-one (CAS 161941-21-5); LogP = 0.06 |
| Quantified Difference | ΔLogP = −0.17 (7,7-isomer more hydrophilic) |
| Conditions | ACD/Labs predicted LogP values as reported on Chemsrc database |
Why This Matters
For procurement decisions in medicinal chemistry, a 0.17 LogP unit difference can shift aqueous solubility and membrane permeability, potentially altering a lead compound's ADME profile; the 7,7-isomer offers a distinct lipophilicity starting point not achievable with the 6,6-isomer.
- [1] Chemsrc. Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI) LogP = −0.11 (CAS 161941-22-6) vs. Bicyclo[3.2.0]heptan-2-one, 6,6-difluoro- (9CI) LogP = 0.06 (CAS 161941-21-5). View Source
